![molecular formula C15H14ClN3OS B14009844 1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazine-1-carbothioamide group attached to a phenyl ring, with a chloro and hydroxy substituent on the phenyl ring, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide typically involves the reaction of thiophene-2-carbohydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is stirred under reflux for 3 hours, then cooled to room temperature and filtered. The resulting solution is left at room temperature, leading to the formation of yellow block crystals after six days .
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and hydroxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide: Similar structure but with a thiophene ring instead of a phenyl ring.
(E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide: Contains an additional hydroxy group on the benzene ring.
Uniqueness
(E)-2-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which provide distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C15H14ClN3OS |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14ClN3OS/c1-10(13-9-11(16)7-8-14(13)20)18-19-15(21)17-12-5-3-2-4-6-12/h2-9,20H,1H3,(H2,17,19,21)/b18-10- |
Clave InChI |
RULWGWSLXXARKC-ZDLGFXPLSA-N |
SMILES isomérico |
C/C(=N/NC(=S)NC1=CC=CC=C1)/C2=C(C=CC(=C2)Cl)O |
SMILES canónico |
CC(=NNC(=S)NC1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
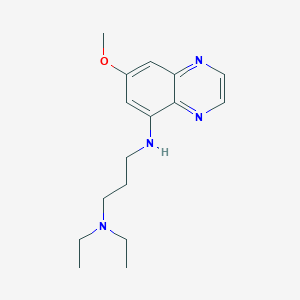

![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
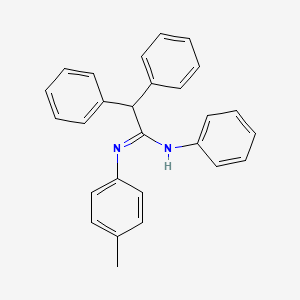
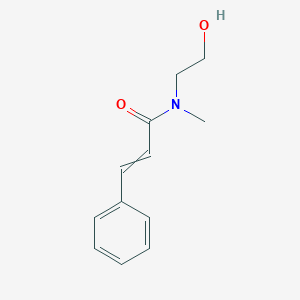
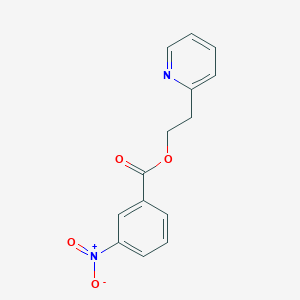
![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
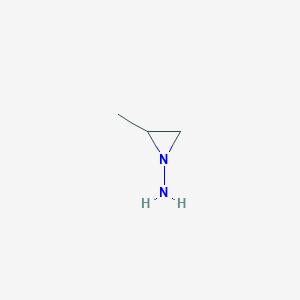

![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)
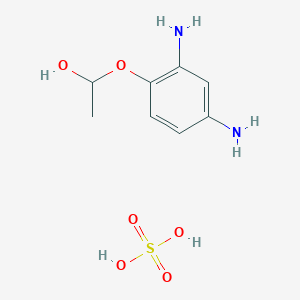
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
